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Compound of Interest

Compound Name: Alectinib-d8

Cat. No.: B12425960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alectinib-d8, a deuterated isotopologue

of the anaplastic lymphoma kinase (ALK) inhibitor Alectinib. This document furnishes essential

technical data, outlines relevant experimental protocols, and visualizes key biological and

experimental workflows to support research and development activities.

Core Compound Data
Alectinib-d8 is a stable, non-radioactive isotopologue of Alectinib, which is primarily used as

an internal standard in quantitative bioanalytical assays to support pharmacokinetic and

metabolism studies. The deuterium labeling provides a distinct mass signature for mass

spectrometry-based detection, enabling precise differentiation from the unlabeled drug.

Quantitative Data Summary
Parameter Value Reference

CAS Number 1256585-15-5 [1][2]

Molecular Formula C₃₀H₂₆D₈N₄O₂ [1]

Molecular Weight 490.67 g/mol [1]

Mechanism of Action and Signaling Pathway
Alectinib is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK)

tyrosine kinase. In certain cancers, such as non-small cell lung cancer (NSCLC), a
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chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK.

This fusion results in a constitutively active ALK protein that drives tumor cell proliferation and

survival through downstream signaling pathways. Alectinib competitively binds to the ATP-

binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the

subsequent activation of downstream signaling cascades, primarily the RAS-MEK-ERK and

JAK-STAT pathways. This blockade of oncogenic signaling ultimately leads to cell cycle arrest

and apoptosis of ALK-dependent tumor cells.
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Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream signaling.

Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible use of Alectinib-
d8 in a research setting. Below are methodologies for the synthesis, and bioanalysis of

Alectinib-d8.

Synthesis of Alectinib-d8
While specific, detailed protocols for the synthesis of Alectinib-d8 are not publicly available, a

general approach can be inferred from the known synthesis of Alectinib and standard
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deuteration techniques. The synthesis of Alectinib typically involves a multi-step process. The

deuterated morpholine moiety is the key component for producing Alectinib-d8.

Proposed Synthetic Approach:

Synthesis of Deuterated Morpholine: Commercially available deuterated starting materials

would be used to synthesize morpholine-d8. This could involve the reduction of a suitable

precursor with a deuterium source, such as lithium aluminum deuteride (LiAlD₄).

Coupling with Piperidine Moiety: The deuterated morpholine would then be coupled to a

protected 4-piperidinone derivative.

Construction of the Carbazole Core: The piperidine-morpholine-d8 intermediate would be

reacted with a suitable bromo-substituted carbazole precursor in a Buchwald-Hartwig

amination or similar cross-coupling reaction.

Final Steps and Purification: Subsequent steps would involve the deprotection and final

modifications to yield Alectinib-d8. Purification would likely be achieved through column

chromatography and recrystallization to ensure high purity.

It is important to note that the specific reaction conditions, catalysts, and solvents would need

to be optimized for each step to achieve a good yield and purity of the final product.

Bioanalytical Method for Alectinib Quantification using
Alectinib-d8 as an Internal Standard
This protocol describes a general method for the quantification of Alectinib in a biological matrix

(e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with

Alectinib-d8 as an internal standard.[3][4][5]

1. Sample Preparation:

To a 100 µL aliquot of the plasma sample, add 10 µL of Alectinib-d8 internal standard

working solution (concentration will depend on the expected range of Alectinib

concentrations).

Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) to the sample.
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Vortex the mixture for 1 minute to precipitate the proteins.

Centrifuge the sample at 10,000 x g for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

Liquid Chromatography (LC):

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient program to achieve separation of Alectinib and Alectinib-d8
from matrix components.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS):

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Multiple Reaction Monitoring (MRM) Transitions:

Alectinib: Precursor ion (Q1) -> Product ion (Q3) (specific m/z values to be determined).

Alectinib-d8: Precursor ion (Q1) -> Product ion (Q3) (specific m/z values to be

determined, shifted by +8 Da from Alectinib).

Other MS parameters (e.g., collision energy, declustering potential) should be optimized

for maximum signal intensity.
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3. Quantification:

The concentration of Alectinib in the sample is determined by calculating the peak area ratio

of the analyte (Alectinib) to the internal standard (Alectinib-d8) and comparing this ratio to a

standard curve prepared with known concentrations of Alectinib.

Experimental Workflows
Alectinib-d8 is a valuable tool in pharmacokinetic studies, allowing for the sensitive and

accurate measurement of drug absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetic Study Workflow using Alectinib-d8 as a
Tracer
This workflow outlines the key steps in a typical pharmacokinetic study employing a stable

isotope-labeled drug.[6][7][8][9]
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Study Design & Dosing
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Caption: Workflow for a pharmacokinetic study using Alectinib-d8 as a tracer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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